molecular formula C11H9N3O3 B103715 Glycine, N-(2-quinoxaloyl)- CAS No. 5569-99-3

Glycine, N-(2-quinoxaloyl)-

Cat. No. B103715
CAS RN: 5569-99-3
M. Wt: 231.21 g/mol
InChI Key: SYRMBQLKOGGQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-(2-quinoxaloyl)-, also known as quinoxaline-2-carboxylic acid, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been reported to possess a wide range of biological activities, making it an important target for research.

Mechanism Of Action

The mechanism of action of glycine, N-(2-quinoxaloyl)- is not fully understood. However, studies have shown that the compound interacts with various biological targets such as enzymes, receptors, and ion channels. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal activity.

Biochemical And Physiological Effects

Glycine, N-(2-quinoxaloyl)- has been reported to have various biochemical and physiological effects. It has been shown to possess antioxidant activity, which can help protect cells from oxidative damage. The compound has also been shown to have anti-inflammatory activity, which can help reduce inflammation in the body. Additionally, glycine, N-(2-quinoxaloyl)- has been reported to have neuroprotective effects, which can help protect neurons from damage.

Advantages And Limitations For Lab Experiments

One advantage of using glycine, N-(2-quinoxaloyl)- in lab experiments is its diverse range of biological activities. This makes it a useful compound for studying various biological processes. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to prepare solutions for experiments.

Future Directions

There are several future directions for the research on glycine, N-(2-quinoxaloyl)-. One direction is the development of new synthetic methods for the compound. Another direction is the investigation of its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with biological targets.

Synthesis Methods

The synthesis of glycine, N-(2-quinoxaloyl)- involves the reaction between glycine and 2-chloroquinoxaline in the presence of a base. The reaction results in the formation of glycine, N-(2-quinoxaloyl)- in moderate to good yields. The compound can be purified by recrystallization or column chromatography.

Scientific Research Applications

The scientific research application of glycine, N-(2-quinoxaloyl)- is diverse and includes its use in the fields of medicinal chemistry, biochemistry, and pharmacology. The compound has been reported to possess antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

5569-99-3

Product Name

Glycine, N-(2-quinoxaloyl)-

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

2-(quinoxaline-2-carbonylamino)acetic acid

InChI

InChI=1S/C11H9N3O3/c15-10(16)6-13-11(17)9-5-12-7-3-1-2-4-8(7)14-9/h1-5H,6H2,(H,13,17)(H,15,16)

InChI Key

SYRMBQLKOGGQII-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)O

Other CAS RN

5569-99-3

Origin of Product

United States

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